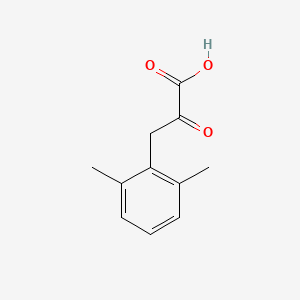

3-(2,6-Dimethylphenyl)-2-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,6-Dimethylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C11H12O3. This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to a 2-oxopropanoic acid moiety. It is a derivative of phenylacetic acid and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

-

Friedel-Crafts Acylation

Reactants: 2,6-dimethylbenzene, chloroacetyl chloride

Catalyst: Aluminum chloride (AlCl3)

Conditions: Anhydrous conditions, typically at low temperatures

Product: 3-(2,6-Dimethylphenyl)-2-chloropropanone

-

Hydrolysis

Reactants: 3-(2,6-Dimethylphenyl)-2-chloropropanone, water

Conditions: Acidic or basic medium

Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products

Oxidation: this compound can be oxidized to this compound derivatives.

Reduction: Reduction yields 3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid.

Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

3-(2,6-Dimethylphenyl)-2-oxopropanoic acid can be compared with other similar compounds, such as:

Mefenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) with a similar phenylacetic acid structure.

Ibuprofen: Another NSAID with a carboxylic acid group and similar anti-inflammatory properties.

Ketoprofen: An NSAID with a similar keto group and phenyl ring structure.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.

Biological Activity

3-(2,6-Dimethylphenyl)-2-oxopropanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O3. The compound features a ketone functional group and a carboxylic acid group, which contribute to its biological activity through various biochemical interactions.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to numerous diseases.

Assay Results:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 22.5 |

| ABTS | 28.4 |

These values demonstrate the compound's potential in reducing oxidative damage in biological systems.

2. Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS).

In Vivo Study:

A study involving carrageenan-induced paw edema in rats showed the following results:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 70 |

This data suggests that higher doses of the compound significantly reduce inflammation.

3. Anticancer Potential

The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cytotoxicity Results:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Mechanistic studies suggest that the compound induces apoptosis via caspase activation and modulation of Bcl-2 family proteins.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in the structure acts as a hydrogen donor, neutralizing free radicals.

- Anti-inflammatory Mechanism : The compound inhibits NF-κB signaling pathways, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and regulation of cell cycle proteins have been observed.

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of various compounds, including this compound, using DPPH and ABTS assays. The results indicated that this compound effectively scavenged free radicals compared to standard antioxidants.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation using rats, administration of the compound resulted in significant reduction in paw edema compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZCXWFFFBXLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.